molecular formula C11H12BrNO3 B5578829 methyl 4-(3-bromoanilino)-4-oxobutanoate

methyl 4-(3-bromoanilino)-4-oxobutanoate

Cat. No.: B5578829
M. Wt: 286.12 g/mol
InChI Key: VSUANZCKMBHIMU-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromoanilino)-4-oxobutanoate is a synthetic organic compound characterized by a butanoate ester backbone functionalized with a ketone (oxo) group and a 3-bromoanilino substituent at the 4-position. The methyl ester group at the terminal end enhances its lipophilicity, making it suitable for applications in medicinal chemistry and drug discovery. The bromine atom at the 3-position of the anilino group introduces steric and electronic effects that influence reactivity and biological interactions, as seen in similar halogenated compounds .

Properties

IUPAC Name

methyl 4-(3-bromoanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-11(15)6-5-10(14)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUANZCKMBHIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-bromoanilino)-4-oxobutanoate typically involves the reaction of 3-bromoaniline with methyl 4-oxobutanoate under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromoanilino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(3-bromoanilino)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-(3-bromoanilino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These may include:

Comparison with Similar Compounds

Halogenated Derivatives

  • Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-86-1): A positional isomer with bromine at the 4-position of the phenyl ring. It has a molecular weight of 271.107 g/mol and a boiling point of 364.1±27.0°C.
  • Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 147373-96-4): Features a chlorine substituent at the 3-position and a ketone group at the 3-carbon. The ethyl ester increases hydrophobicity compared to methyl esters, which may affect metabolic stability .

Electron-Donating and Electron-Withdrawing Groups

  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: The methoxy group at the 4-position is electron-donating, enhancing resonance stabilization of the aromatic ring. This contrasts with the electron-withdrawing bromine in the target compound, which may reduce nucleophilicity .
  • Its molecular weight is 238.3 g/mol, lower than brominated analogs due to the absence of a heavy halogen .

Ester Group Modifications

  • Ethyl 4-(indolin-1-yl)-4-oxobutanoate (Compound 3): Derived from methyl 4-(indolin-1-yl)-4-oxobutanoate via transesterification. The ethyl ester increases molecular weight (Δ ~28 g/mol) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
  • Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate (CAS 147373-96-4): Demonstrates how ester chain length (ethyl vs. methyl) affects physicochemical properties. Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters .

Structural Analogs with Additional Functional Groups

  • Methyl 4-[5-(butyrylamino)-2-chloroanilino]-4-oxobutanoate: Incorporates a butyrylamino group and chlorine substituent, introducing hydrogen-bonding capacity and steric bulk. This compound (C₁₅H₁₉ClN₂O₄, MW 326.78 g/mol) highlights the impact of auxiliary functional groups on pharmacokinetics .
  • 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid: The methylidene group (C=CH₂) and free carboxylic acid moiety differentiate it from the target compound, enabling conjugation reactions but reducing ester stability .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties Reference
Methyl 4-(3-bromoanilino)-4-oxobutanoate* C₁₁H₁₁BrNO₃ ~292.12 3-Br, methyl ester Not reported N/A
Methyl 4-(4-bromophenyl)-4-oxobutanoate C₁₁H₁₁BrO₃ 271.107 4-Br, methyl ester Boiling point: 364.1±27.0°C
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate C₁₂H₁₄O₄ 222.24 4-OCH₃, methyl ester Commercially available (Sigma)
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate C₁₂H₁₃ClO₃ 240.68 3-Cl, ethyl ester Higher lipophilicity vs. methyl

*Estimated based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for methyl 4-(3-bromoanilino)-4-oxobutanoate, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed:

Bromination : Introduce bromine to 3-anilino-4-oxobutanoic acid derivatives using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .

Esterification : React the brominated intermediate with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux to form the methyl ester .
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, split due to bromine’s anisotropic effect), methyl ester (δ 3.6–3.8 ppm), and oxo group (δ 2.5–3.0 ppm).
    • ¹³C NMR : Signals for carbonyl groups (ester: ~170 ppm; ketone: ~200 ppm) .
  • IR Spectroscopy : Stretches for C=O (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight (e.g., m/z ~286 for C₁₁H₁₀BrNO₃) .

Advanced Research Questions

Q. How does the 3-bromoanilino group influence electronic and steric properties in nucleophilic substitution reactions?

  • Electronic Effects : Bromine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. The meta-bromo positioning directs reactivity to specific ring positions .
  • Steric Effects : The bulky bromine atom hinders approach to the carbonyl group, slowing acylation reactions. Comparative studies with fluoro or chloro analogs show reduced reaction rates for brominated derivatives .
    Methodological Insight : Use Hammett constants (σₘ for Br = +0.39) to predict substituent effects on reaction kinetics .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzyme active sites (e.g., kinases or proteases). Focus on hydrogen bonding (amide/ester groups) and hydrophobic contacts (aromatic ring) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. Use datasets from PubChem or ChEMBL for training models .
  • MD Simulations : GROMACS or AMBER can assess binding stability over time (e.g., 50 ns simulations at 310 K) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of derivatives across studies?

  • Standardize Assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT assay for cytotoxicity).
  • Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis .
  • Control Experiments : Test metabolites or degradation products (e.g., hydrolysis of the ester group) to rule out false positives .

Biological Activity Methodologies

Q. What in vitro assays evaluate the cytotoxic potential of this compound?

  • MTT Assay : Measure IC₅₀ values against cancer cell lines (24–72 hr exposure).
  • Apoptosis Detection : Use Annexin V-FITC/propidium iodide staining with flow cytometry.
  • Enzyme Inhibition : Test inhibition of topoisomerase II or tubulin polymerization via fluorescence-based assays .

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